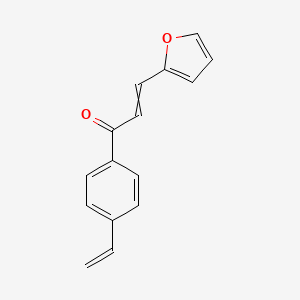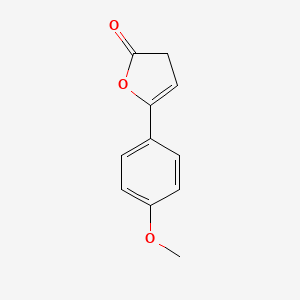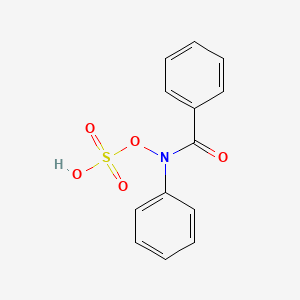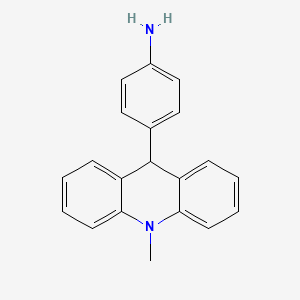
3-(2,4-Dimethylphenyl)-1-propylquinazoline-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,4-Dimethylphenyl)-1-propylquinazoline-2,4-dione is an organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dimethylphenyl)-1-propylquinazoline-2,4-dione typically involves the condensation of 2,4-dimethylbenzaldehyde with propylamine, followed by cyclization with anthranilic acid. The reaction conditions often require the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
3-(2,4-Dimethylphenyl)-1-propylquinazoline-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form quinazoline derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced quinazoline products.
Substitution: The compound can participate in substitution reactions, where functional groups on the quinazoline ring are replaced with other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinazoline derivatives with additional oxygen-containing functional groups.
Reduction: Reduced quinazoline compounds with hydrogenated functional groups.
Substitution: Substituted quinazoline compounds with various functional groups replacing the original ones.
科学研究应用
3-(2,4-Dimethylphenyl)-1-propylquinazoline-2,4-dione has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(2,4-Dimethylphenyl)-1-propylquinazoline-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
Quinazoline: The parent compound with a similar core structure.
2,4-Dimethylquinazoline: A derivative with methyl groups at positions 2 and 4.
1-Propylquinazoline: A derivative with a propyl group at position 1.
Uniqueness
3-(2,4-Dimethylphenyl)-1-propylquinazoline-2,4-dione is unique due to the presence of both 2,4-dimethylphenyl and propyl groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
60942-82-7 |
|---|---|
分子式 |
C19H20N2O2 |
分子量 |
308.4 g/mol |
IUPAC 名称 |
3-(2,4-dimethylphenyl)-1-propylquinazoline-2,4-dione |
InChI |
InChI=1S/C19H20N2O2/c1-4-11-20-17-8-6-5-7-15(17)18(22)21(19(20)23)16-10-9-13(2)12-14(16)3/h5-10,12H,4,11H2,1-3H3 |
InChI 键 |
CXXHBZVXJQKYNX-UHFFFAOYSA-N |
规范 SMILES |
CCCN1C2=CC=CC=C2C(=O)N(C1=O)C3=C(C=C(C=C3)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




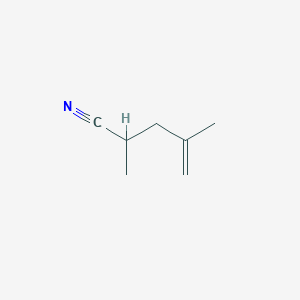
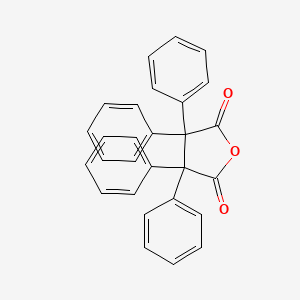
![[2-[(2-Acetyloxy-4-methylpentan-2-yl)diazenyl]-4-methylpentan-2-yl] acetate](/img/structure/B14618435.png)
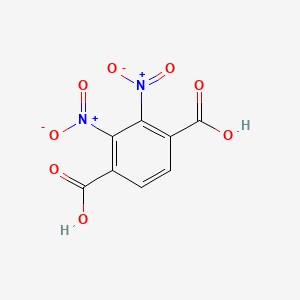
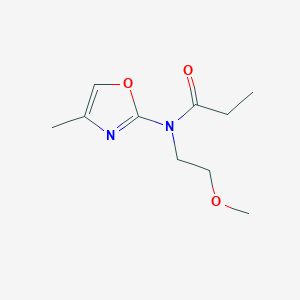
![Methyl 7-{2-[(acetyloxy)methyl]-5-oxopyrrolidin-1-YL}heptanoate](/img/structure/B14618457.png)
